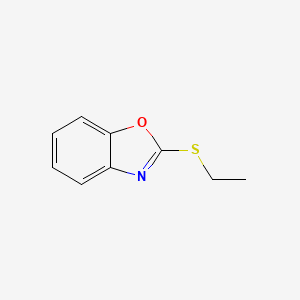

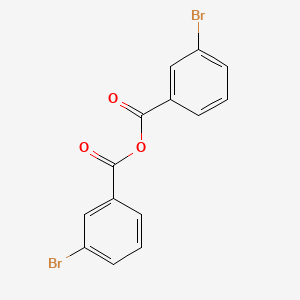

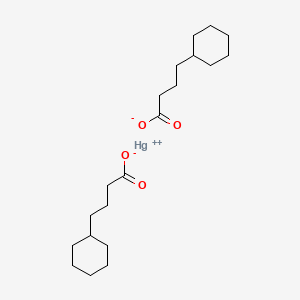

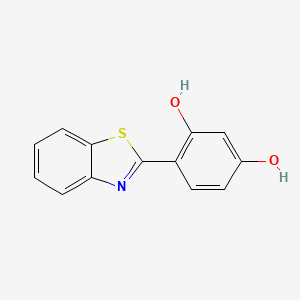

![molecular formula C10H9NO2S B3055051 Methyl 2-(benzo[D]thiazol-2-YL)acetate CAS No. 62886-13-9](/img/structure/B3055051.png)

Methyl 2-(benzo[D]thiazol-2-YL)acetate

Descripción general

Descripción

“Methyl 2-(benzo[D]thiazol-2-YL)acetate” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives involve the formation of hydrogen bonds with –OH and –NH protons, and the subsequent deprotonation of the most acidic protons upon addition of excess fluoride and acetate ions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Anticancer Applications

Methyl 2-(benzo[D]thiazol-2-yl)acetate and its derivatives have shown promise in cancer research. The synthesis of new benzimidazole-thiazole derivatives, including 2-chloro-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)thiazol-2-yl) acetamide, has been found to exhibit significant anticancer activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014). Additionally, compounds synthesized from benzothiazole have shown toxicity to bacteria, hinting at their potential use in antimicrobial applications as well (Uma et al., 2017).

Synthesis and Chemical Properties

The synthesis of 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives, including those involving benzothiazole, has been explored for their antimicrobial activity and toxicity. These studies contribute to understanding the chemical properties and potential applications of these compounds (Turan-Zitouni et al., 2004). Furthermore, the alkylation of 2-acetylamino-5-(benzimidazol-2-yl)thiazole derivatives has been studied to understand the chemical reactions and modifications possible with benzothiazole compounds (Usova et al., 2013).

Drug Discovery and Development

In the context of drug discovery, methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates have been synthesized as building blocks. These compounds offer the possibility to explore the chemical space around the molecule, potentially leading to the development of new drugs (Durcik et al., 2020). Moreover, novel benzo[d]thiazolyl substituted-2-quinolone hybrids have shown significant anticancer and antimicrobial activities, highlighting the potential of benzothiazole derivatives in therapeutic applications (Bolakatti et al., 2020).

Sensor Development

Benzothiazole-functionalized Schiff bases have been utilized as colorimetric sensors for detecting ions like fluoride and acetate. These studies demonstrate the utility of benzothiazole derivatives in developing sensitive and selective chemical sensors (Borah et al., 2020).

Mecanismo De Acción

Benzothiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Direcciones Futuras

Recent research has highlighted the synthetic developments of benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . This suggests that benzothiazole derivatives, including “Methyl 2-(benzo[D]thiazol-2-YL)acetate”, may have potential for future development as therapeutic agents.

Propiedades

IUPAC Name |

methyl 2-(1,3-benzothiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOVHQHTHZJMPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326856 | |

| Record name | Methyl (1,3-benzothiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzo[D]thiazol-2-YL)acetate | |

CAS RN |

62886-13-9 | |

| Record name | Methyl (1,3-benzothiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

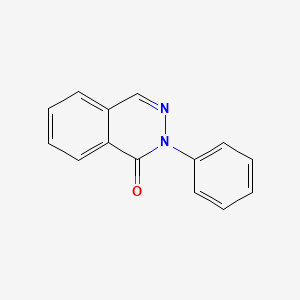

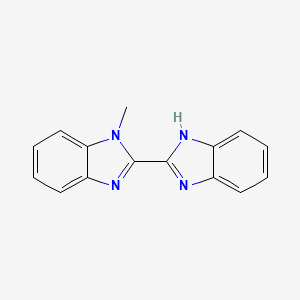

![2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole](/img/structure/B3054978.png)